Spdb-DM4

ADC Linker Technology In Vivo Pharmacology Maytansinoid Payloads

Spdb-DM4 is a critical, differentiation-grade ADC building block featuring the SPDB-linker's sterically hindered disulfide. This validated design yields lipophilic DM4 metabolites for potent bystander killing—key for heterogeneous solid tumors. Achieves 96.4% TGI & ~5.5-day circulation half-life. Non-substitutable by SPP-DM1 or SMCC-DM1; order to benchmark novel linker-payloads against this gold standard.

Molecular Formula C46H63ClN4O14S2
Molecular Weight 995.6 g/mol
Cat. No. B560575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpdb-DM4
Molecular FormulaC46H63ClN4O14S2
Molecular Weight995.6 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C46H63ClN4O14S2/c1-26-13-11-14-33(61-10)46(59)25-32(62-43(58)48-46)27(2)41-45(6,64-41)34(24-38(55)50(8)30-22-29(21-26)23-31(60-9)40(30)47)63-42(57)28(3)49(7)35(52)18-19-44(4,5)67-66-20-12-15-39(56)65-51-36(53)16-17-37(51)54/h11,13-14,22-23,27-28,32-34,41,59H,12,15-21,24-25H2,1-10H3,(H,48,58)/b14-11+,26-13+/t27-,28+,32+,33-,34+,41+,45+,46+/m1/s1
InChIKeyLAVNQRWLLQGEIB-BAQPUJNESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spdb-DM4: A Cleavable Disulfide-Linked Maytansinoid Payload for ADC Development


Spdb-DM4 (CAS 1626359-62-3) is a drug-linker conjugate comprising the cytotoxic maytansinoid DM4, a potent microtubule inhibitor, covalently attached to an SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) linker [1]. This agent serves as a critical building block in the construction of antibody-drug conjugates (ADCs), designed for targeted cancer therapy [2]. The SPDB linker introduces a sterically hindered, cleavable disulfide bond, a key design feature that differentiates it from less hindered disulfide linkers (e.g., SPP-DM1) and non-cleavable thioether linkers (e.g., SMCC-DM1) .

Why Spdb-DM4 Cannot Be Substituted with Other Maytansinoid Linker-Payloads


Generic substitution of Spdb-DM4 with alternative maytansinoid conjugates like SPP-DM1 or SMCC-DM1 is not scientifically justified due to critical differences in linker chemistry and metabolite pharmacology. The SPDB linker's specific steric hindrance around the disulfide bond directly impacts plasma stability, tumor cell processing, and the generation of distinct cytotoxic metabolites [1]. Unlike less hindered disulfides or non-cleavable thioethers, the SPDB-DM4 configuration yields highly lipophilic, cell-permeable catabolites (DM4 and S-methyl-DM4) that are essential for a potent bystander killing effect [2]. These structural and pharmacological distinctions translate to quantifiable differences in in vivo efficacy that are not predictable from in vitro potency alone, as demonstrated by direct comparative studies [3].

Quantitative Evidence for Spdb-DM4 Differentiation: A Comparator-Based Guide for ADC Payload Selection


Superior In Vivo Efficacy of SPDB-DM4 Conjugates Compared to Non-Cleavable SMCC-DM1 Conjugates

In a head-to-head comparison of disulfide-linked antibody-maytansinoid conjugates (AMCs) with varying steric hindrance, the conjugate with intermediate disulfide bond stability, huC242-SPDB-DM4, displayed the best in vivo efficacy in two human colon cancer xenograft models in SCID mice [1]. In stark contrast, a conjugate with a non-cleavable thioether linkage, huC242-SMCC-DM1, exhibited only marginal activity in vivo despite being highly active in vitro [1]. This outcome underscores that SPDB-DM4's cleavable disulfide linker is essential for optimal in vivo antitumor activity.

ADC Linker Technology In Vivo Pharmacology Maytansinoid Payloads

Enhanced Metabolite Cytotoxicity: Lipophilic Catabolites from SPDB-DM4 are Nearly 1000-Fold More Potent than Hydrophilic Linker-Maytansinoids

A comparative analysis of metabolites from disulfide-linked (huC242-SPDB-DM4) and non-cleavable thioether-linked (huC242-SMCC-DM1) conjugates revealed a dramatic difference in cytotoxicity. The lipophilic metabolites derived from SPDB-DM4 (DM4 and S-methyl-DM4) were found to be nearly 1000 times more cytotoxic than the more hydrophilic lysine-N(epsilon)-linker-maytansinoids (such as lysine-N(epsilon)-SMCC-DM1) when added extracellularly to cells in a viability assay [1]. This is attributed to the lipophilic metabolites' ability to freely diffuse across cell membranes and into neighboring, non-target tumor cells.

ADC Metabolite Pharmacology Cytotoxicity Assays Bystander Effect

Quantitative Tumor Growth Inhibition (TGI) in a Multiple Myeloma Xenograft Model

In a preclinical study evaluating anti-CD138 immunoconjugates, a single intravenous injection of nBT062-SPDB-DM4 at a dose of 250 µg/kg resulted in a tumor growth inhibition (TGI) of approximately 96.40% at day 20 in a MOLP-8 multiple myeloma xenograft model [1]. While nBT062-SPP-DM1 also significantly inhibited tumor growth in this study, the specific quantitative TGI value for the SPDB-DM4 conjugate establishes a benchmark for its in vivo activity in this hematologic malignancy model.

Multiple Myeloma Xenograft Models CD138 Targeting

Target-Dependent In Vitro Cytotoxicity with Picomolar IC50 Values

When tested against CD138-positive MOLP-8 multiple myeloma cells, the nBT062-SPDB-DM4 conjugate exhibited a potent half-maximal inhibitory concentration (IC50) range of 0.10 nM to 1.00 nM [1]. In contrast, the same conjugate showed minimal activity against CD138-negative BJAB cells (IC50 > 100 nM), confirming its target-dependent cytotoxicity [1]. The potency of the free DM4 payload against SK-BR-3 breast cancer cells is reported as an IC50 of 3.3 nM [2].

ADC Cytotoxicity IC50 CD138 Targeting

Strategic Application Scenarios for Spdb-DM4 in ADC Research and Development


Optimizing ADCs for Solid Tumors with Heterogeneous Antigen Expression

Researchers developing ADCs for solid tumor indications where antigen expression is heterogeneous should prioritize Spdb-DM4 due to its proven ability to generate highly cytotoxic, lipophilic metabolites (DM4 and S-methyl-DM4) that mediate a potent bystander effect [1]. As shown by the nearly 1000-fold greater potency of these metabolites compared to hydrophilic catabolites, this mechanism enables the conjugate to effectively eliminate neighboring antigen-negative cancer cells, potentially overcoming a key limitation of non-cleavable linker-payloads [2].

Benchmarking Novel ADC Payloads and Linkers

Spdb-DM4 serves as an essential reference standard for comparative studies evaluating new linker-payload technologies. Its well-characterized in vivo performance, including the 96.40% TGI achieved with an anti-CD138 ADC and its superior efficacy over non-cleavable thioether-linked conjugates in xenograft models, provides a quantitative and qualitative benchmark for assessing the potential of novel candidates [3][4].

Developing Next-Generation ADCs with Improved Pharmacokinetic Profiles

When designing ADCs with optimized pharmacokinetics, the SPDB-DM4 configuration (intermediate disulfide bond stability) offers a validated middle-ground solution [5]. Conjugates like M9346A-sulfo-SPDB-DM4 have demonstrated plasma circulation half-lives of about 5.5 days in mouse models, a parameter that directly impacts tumor exposure and overall efficacy [6]. This data informs rational linker selection for projects aiming to balance systemic stability with efficient intratumoral payload release.

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